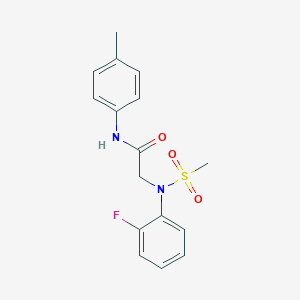![molecular formula C18H19NO2 B5704406 1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
1-[(2,4-dimethylphenoxy)acetyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-dimethylphenoxy)acetyl]indoline, also known as DPI, is a chemical compound that has been widely studied for its potential applications in scientific research. DPI belongs to the class of indoline derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenoxy)acetyl]indoline involves inhibition of the enzyme phospholipase A2 (PLA2). PLA2 is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of PLA2 by 1-[(2,4-dimethylphenoxy)acetyl]indoline leads to a reduction in the production of these inflammatory mediators, resulting in its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenoxy)acetyl]indoline has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 1-[(2,4-dimethylphenoxy)acetyl]indoline has also been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 1-[(2,4-dimethylphenoxy)acetyl]indoline has been found to reduce inflammation in various animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2,4-dimethylphenoxy)acetyl]indoline is its diverse biological activities. It has been found to have antitumor, anti-inflammatory, and antioxidant effects, making it a useful compound for studying various biological processes. However, one of the limitations of 1-[(2,4-dimethylphenoxy)acetyl]indoline is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-[(2,4-dimethylphenoxy)acetyl]indoline. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. 1-[(2,4-dimethylphenoxy)acetyl]indoline has been found to have neuroprotective effects and may be useful in preventing or treating neurodegeneration. Another area of interest is the development of new derivatives of 1-[(2,4-dimethylphenoxy)acetyl]indoline with improved solubility and biological activity. Finally, the use of 1-[(2,4-dimethylphenoxy)acetyl]indoline in combination with other drugs or therapies may be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 1-[(2,4-dimethylphenoxy)acetyl]indoline involves the reaction of 2,4-dimethylphenol with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with indoline in the presence of a catalyst such as palladium on carbon. The final product is obtained after purification by column chromatography.
Scientific Research Applications
1-[(2,4-dimethylphenoxy)acetyl]indoline has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. 1-[(2,4-dimethylphenoxy)acetyl]indoline has also been shown to have neuroprotective and anti-Alzheimer's disease effects.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-7-8-17(14(2)11-13)21-12-18(20)19-10-9-15-5-3-4-6-16(15)19/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKRGIZXJKADQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(2,4-dimethylphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)
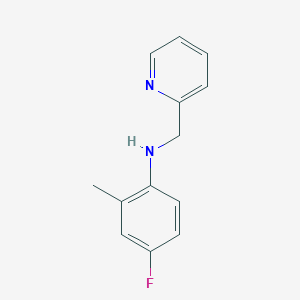
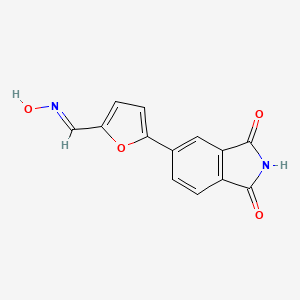
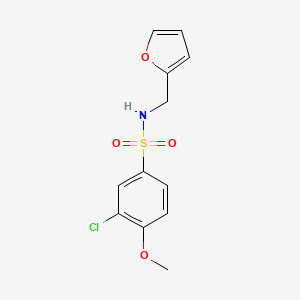
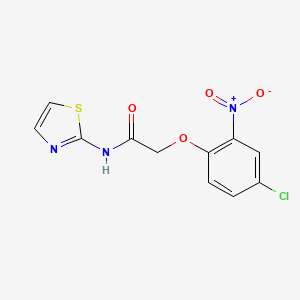
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)
![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
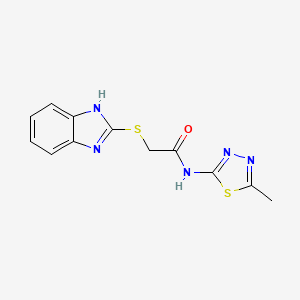

![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
